molecular formula C16H14F3N5S2 B2582077 2-[[5-Ethylsulfanyl-4-[3-(trifluoromethyl)phenyl]-1,2,4-triazol-3-yl]methylsulfanyl]pyrimidine CAS No. 868221-88-9

2-[[5-Ethylsulfanyl-4-[3-(trifluoromethyl)phenyl]-1,2,4-triazol-3-yl]methylsulfanyl]pyrimidine

Cat. No. B2582077
CAS RN: 868221-88-9
M. Wt: 397.44
InChI Key: ZNASIHMLWDFSND-UHFFFAOYSA-N
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Description

This compound is a type of triazole-pyrimidine hybrid . Triazole-pyrimidine hybrids are known for their neuroprotective and anti-neuroinflammatory properties . They have been studied for their potential in treating neurodegenerative diseases, ischemic stroke, and traumatic brain injury .


Synthesis Analysis

The synthesis of these compounds involves a series of reactions . The compounds are designed, synthesized, and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds include the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido .


Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds are influenced by the presence of a fluorine atom and a pyridine in their structure . These elements are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .

Scientific Research Applications

Synthesis Techniques and Structural Elucidation

The synthesis of 1,2,4-triazolo[1,5-a]pyridines, a structurally similar group to the specified compound, demonstrates the utilization of phenyliodine bis(trifluoroacetate)-mediated intramolecular annulation. This method features a metal-free oxidative N-N bond formation, offering an efficient route to synthesize biologically significant structures with high yields and short reaction times (Zisheng Zheng et al., 2014). Additionally, pyrazolo[1,5-a]pyrimidine ring systems have been synthesized incorporating phenylsulfonyl moiety, displaying antimicrobial activities surpassing reference drugs, indicating the potential for developing new therapeutic agents (Amani M. R. Alsaedi et al., 2019).

Potential Biological and Pharmacological Applications

Novel pyrazolopyrimidines have been synthesized with considerable attention to their antimicrobial and anti-inflammatory properties. For instance, certain derivatives have shown higher activity against bacteria and fungi than existing drugs, highlighting the compound's potential as a foundation for new antimicrobial agents (Amani M. R. Alsaedi et al., 2019). Similarly, 5-methyl-4-thiopyrimidine derivatives have been synthesized and demonstrated varied cytotoxic activities against cancer cell lines, indicating potential applications in cancer therapy (Marcin Stolarczyk et al., 2018).

Advanced Materials and Chemical Properties

The structural and electronic properties of thiopyrimidine derivatives have been explored through DFT/TDDFT and experimental studies, revealing their significance in nonlinear optics (NLO) fields. These findings underscore the compound's utility in the development of materials for optoelectronic applications, demonstrating substantial NLO character and suggesting potential use in high-tech applications (A. Hussain et al., 2020).

Mechanism of Action

properties

IUPAC Name

2-[[5-ethylsulfanyl-4-[3-(trifluoromethyl)phenyl]-1,2,4-triazol-3-yl]methylsulfanyl]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14F3N5S2/c1-2-25-15-23-22-13(10-26-14-20-7-4-8-21-14)24(15)12-6-3-5-11(9-12)16(17,18)19/h3-9H,2,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNASIHMLWDFSND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NN=C(N1C2=CC=CC(=C2)C(F)(F)F)CSC3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14F3N5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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